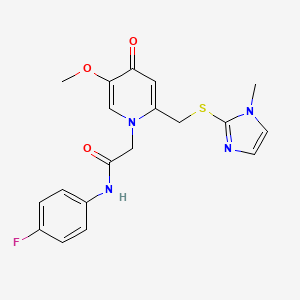

![molecular formula C9H16ClN B2715835 2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride CAS No. 2097956-71-1](/img/structure/B2715835.png)

2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

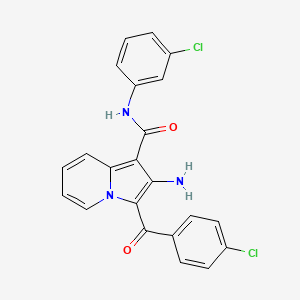

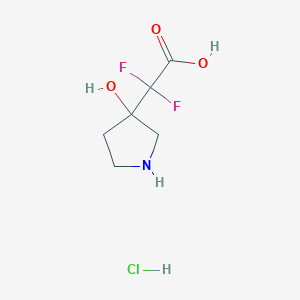

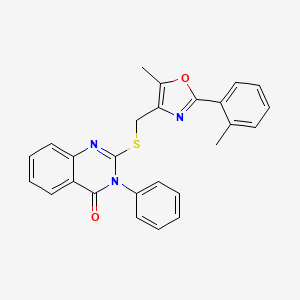

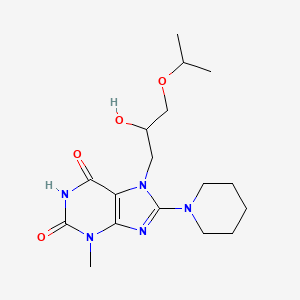

2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride is a chemical compound with the CAS Number: 2097956-71-1 . It has a molecular weight of 173.69 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Azadispiro[3.1.3(6).1(4)]decane is 1S/C9H15N/c1-2-8(3-1)4-9(5-8)6-10-7-9/h10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula. The key derived from this code is STTOMNRVUDESID-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 173.69 .Applications De Recherche Scientifique

Atom Transfer Radical Spirocyclization

One application involves the dearomatizing spirocyclization from N-benzyltrichloroacetamides using CuCl, leading to 2-azaspiro[4.5]decadienes. This process demonstrates the compound's utility in synthesizing complex molecular structures through atom transfer radical reactions (Diaba et al., 2013).

Synthesis of Linear Dispiro Decanes

Another study highlights the spontaneous reaction of organic azides with diaminostannylene, leading to the formation of distannadispiro[3.1.3.1]decanes. This signifies the compound's role in generating unique spirocyclic structures with potential applications in material science and organic synthesis (Neumann & Obloh, 2010).

Metal-Containing Ionic Liquids

Research into metal-containing ionic liquids composed of spiro cations demonstrates the utility of similar compounds in the synthesis of new materials with potential applications in electrochemistry and material science (Zakharov et al., 2021).

Gold(I)/Copper(II)-Cocatalyzed Cyclization

The construction of 6-aza/oxa-spiro[4.5]decane skeletons under gold(I)/copper(II) cocatalysis, leading to the synthesis of biologically active marine alkaloids, showcases the compound's potential in the development of new pharmaceutical agents (Zhu et al., 2015).

Ultrasound-Promoted Synthesis

The ultrasound-promoted one-pot synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione demonstrates an efficient method for preparing spirocyclic compounds, highlighting the versatility and adaptability of such structures in organic synthesis (Li et al., 2010).

Propriétés

IUPAC Name |

8-azadispiro[3.1.36.14]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-8(3-1)4-9(5-8)6-10-7-9;/h10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYJSUYXDPAXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC3(C2)CNC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2715755.png)

![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2715757.png)

![Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate](/img/structure/B2715761.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)

![3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2715776.png)